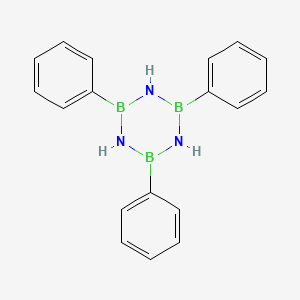

2,4,6-Triphenylborazine

Beschreibung

BenchChem offers high-quality 2,4,6-Triphenylborazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Triphenylborazine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,4,6-triphenyl-1,3,5,2,4,6-triazatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18B3N3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15,22-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWXVASQMOFUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(NB(NB(N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18B3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347933 | |

| Record name | 2,4,6-Triphenylborazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

976-28-3 | |

| Record name | 2,4,6-Triphenylborazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4,6-Triphenylborazine chemical structure and bonding

An In-Depth Technical Guide to the Chemical Structure and Bonding of 2,4,6-Triphenylborazine

Executive Summary

2,4,6-Triphenylborazine, a key derivative of borazine, stands as a fascinating analogue to triphenylbenzene. This guide provides a comprehensive analysis of its molecular architecture, the nuanced nature of its chemical bonding, and its debated aromaticity. We delve into the electronic influence of its phenyl substituents, detail a validated synthetic protocol, and contrast its reactivity with its carbonaceous counterpart. This document serves as a critical resource for researchers and professionals in chemistry and materials science, offering insights into the unique properties conferred by the polar B-N framework of this heterocyclic compound.

Introduction: Borazine and its Phenyl-Substituted Analogue

The concept of isoelectronic and isostructural relationships is a powerful tool in chemistry for predicting and understanding molecular properties. One of the most cited examples is borazine (B₃N₃H₆), often termed "inorganic benzene" due to its structural similarity to benzene (C₆H₆).[1] Both are planar, cyclic molecules with six π-electrons. However, the substitution of alternating boron and nitrogen atoms for carbon atoms in the ring introduces significant differences in electronegativity, leading to a unique electronic structure and reactivity profile.[2]

This guide focuses specifically on 2,4,6-Triphenylborazine (C₁₈H₁₈B₃N₃), a derivative where the three boron atoms are each substituted with a phenyl group. This substitution further modulates the electronic properties of the borazine core, creating a molecule with distinct characteristics relevant to materials science and chemical synthesis.[3]

Section 1: Molecular Architecture of 2,4,6-Triphenylborazine

The foundational structure of 2,4,6-Triphenylborazine is the borazine ring, a six-membered heterocycle of alternating boron and nitrogen atoms.[4] In this derivative, each boron atom is covalently bonded to a phenyl group, while each nitrogen atom is bonded to a hydrogen atom.

// Central Ring Nodes B1 [label="B", pos="0,1.5!"]; N1 [label="N", pos="1.3,-0.75!"]; B2 [label="B", pos="0,-1.5!"]; N2 [label="N", pos="-1.3,-0.75!"]; B3 [label="B", pos="-1.3,0.75!"]; N3 [label="N", pos="1.3,0.75!"];

// Phenyl Group 1 (on B1) C1_1 [label="C", pos="0,2.5!"]; C1_2 [label="C", pos="1,3!"]; C1_3 [label="C", pos="1,4!"]; C1_4 [label="C", pos="0,4.5!"]; C1_5 [label="C", pos="-1,4!"]; C1_6 [label="C", pos="-1,3!"];

// Phenyl Group 2 (on B2) C2_1 [label="C", pos="0,-2.5!"]; C2_2 [label="C", pos="-1,-3!"]; C2_3 [label="C", pos="-1,-4!"]; C2_4 [label="C", pos="0,-4.5!"]; C2_5 [label="C", pos="1,-4!"]; C2_6 [label="C", pos="1,-3!"];

// Phenyl Group 3 (on B3) C3_1 [label="C", pos="-2.3,1.25!"]; C3_2 [label="C", pos="-3.1,0.5!"]; C3_3 [label="C", pos="-4.1,1!"]; C3_4 [label="C", pos="-4.3,2!"]; C3_5 [label="C", pos="-3.5,2.75!"]; C3_6 [label="C", pos="-2.5,2.25!"];

// Hydrogens on Nitrogens H1 [label="H", pos="2.1,-1.25!"]; H2 [label="H", pos="-2.1,-1.25!"]; H3 [label="H", pos="2.1,1.25!"];

// Ring Bonds edge [len=1.0]; B1 -- N3; B1 -- B3; // Adjusted for visual appeal, not chemical accuracy N3 -- B2; B3 -- N2; // Adjusted N2 -- B2; N1 -- B2; // Adjusted

// Correct Ring Bonds edge[style=invis]; B1 -- N1; B1 -- N2; B2 -- N3; B2 -- B3; B3 -- N1; edge[style=solid]; B1 -- N3; N3 -- B2; B2 -- N2; N2 -- B3; B3 -- N1; N1 -- B1;

// Phenyl Group 1 Bonds B1 -- C1_1; C1_1 -- C1_2; C1_1 -- C1_6; C1_2 -- C1_3; C1_3 -- C1_4; C1_4 -- C1_5; C1_5 -- C1_6;

// Phenyl Group 2 Bonds B2 -- C2_1; C2_1 -- C2_2; C2_1 -- C2_6; C2_2 -- C2_3; C2_3 -- C2_4; C2_4 -- C2_5; C2_5 -- C2_6;

// Phenyl Group 3 Bonds B3 -- C3_1; C3_1 -- C3_2; C3_1 -- C3_6; C3_2 -- C3_3; C3_3 -- C3_4; C3_4 -- C3_5; C3_5 -- C3_6;

// Hydrogen Bonds N1 -- H1; N2 -- H2; N3 -- H3; } Caption: 2D structure of 2,4,6-Triphenylborazine.

X-ray crystallographic studies of borazine derivatives show that the B-N bond lengths within the ring are equivalent, measuring approximately 1.44 Å. This value is intermediate between a typical B-N single bond (~1.51 Å) and a B=N double bond (~1.31 Å), suggesting a degree of electron delocalization around the ring. The ring itself is planar, but unlike the perfect hexagon of benzene, the internal bond angles at boron and nitrogen atoms differ slightly due to the different atomic radii and electronic environments.

| Parameter | Typical Value (Borazine Core) | Reference |

| B-N Bond Length | ~1.44 Å | [4] |

| Angle at Boron | ~117° | |

| Angle at Nitrogen | ~123° |

Note: Specific crystallographic data for 2,4,6-Triphenylborazine may vary slightly. The provided values are characteristic of the borazine ring system.

Section 2: The Nature of Bonding in the Borazine Core

The bonding in 2,4,6-Triphenylborazine is a complex interplay of a stable sigma framework and a polarized pi system, which is the source of its most interesting properties.

Sigma (σ) Framework

Both the boron and nitrogen atoms in the borazine ring are sp² hybridized. The overlap of these sp² orbitals forms the strong σ-bond framework that defines the hexagonal structure. Each boron's remaining sp² orbital bonds to a phenyl group's sp² carbon, and each nitrogen's remaining sp² orbital bonds to a hydrogen's 1s orbital.

Pi (π) System and Polarity

The π system is formed from the remaining unhybridized p_z orbital on each ring atom. A key distinction from benzene is the origin of the π-electrons:

-

Each of the three sp² nitrogen atoms has a lone pair of electrons in its p_z orbital.

-

Each of the three sp² boron atoms has a vacant p_z orbital.

The π system arises from the donation of electron density from the filled nitrogen p_z orbitals into the empty boron p_z orbitals, forming a dative or coordinate bond.[5] This results in a 6-electron, 6-center π system. However, the significant difference in electronegativity between boron (2.04 on the Pauling scale) and nitrogen (3.04) causes a strong polarization of the bonds.[2] This creates a partial positive charge (δ+) on the boron atoms and a partial negative charge (δ-) on the nitrogen atoms (Bᵟ⁺-Nᵟ⁻).[2] This inherent polarity results in a "lumpy" or uneven electron distribution within the π cloud, unlike the perfectly delocalized cloud in benzene.[2]

The Aromaticity Debate

The aromaticity of borazine and its derivatives is a subject of considerable scientific discussion.

-

Arguments for Aromaticity: The molecule is planar, cyclic, and contains 6 π-electrons, satisfying Hückel's (4n+2) rule. The equalized B-N bond lengths also support some degree of electron delocalization.

-

Arguments Against Strong Aromaticity: The pronounced bond polarity limits true electron delocalization. Magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) calculations, often suggest borazine is non-aromatic or at best weakly aromatic. Furthermore, unlike benzene which predominantly undergoes substitution reactions, borazine's polar bonds make it susceptible to addition reactions, a characteristic of less aromatic or non-aromatic systems.

The consensus is that while 2,4,6-Triphenylborazine possesses a delocalized π-electron system, its aromatic character is significantly weaker than that of benzene due to the inherent polarity of the B-N bonds.

Influence of Phenyl Substituents

Attaching phenyl groups to the electron-deficient boron atoms has a significant electronic impact. The phenyl rings can engage in π-conjugation with the borazine core, potentially donating electron density into the ring. This interaction can modulate the ring's electronic properties and may slightly enhance its aromatic character compared to the parent borazine, though the dominant feature remains the B-N bond polarity.

Section 3: Synthesis and Reactivity

Synthetic Strategy

Symmetrically substituted borazines like 2,4,6-Triphenylborazine are typically synthesized via condensation reactions. A common and effective method involves the reaction of a Grignard reagent, in this case, phenylmagnesium bromide, with B-trichloroborazine or other boron-halogen precursors. An alternative route is the reaction of aniline with a boron source like boron trichloride.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from established methods for the synthesis of B-triaryl borazines.

Reactants:

-

B-Trichloro-N-trimethylborazine

-

Phenylmagnesium bromide (in THF solution)

-

Anhydrous Toluene (solvent)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction: B-Trichloro-N-trimethylborazine is dissolved in anhydrous toluene in the flask. The flask is cooled in an ice bath.

-

Addition: A solution of phenylmagnesium bromide in THF is added dropwise to the stirred solution over 1-2 hours, maintaining the low temperature.

-

Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete substitution of chlorine atoms.

-

Workup: The mixture is cooled, and the reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated.

-

Extraction & Drying: The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude solid is purified by recrystallization (e.g., from a toluene/hexane mixture) to yield pure 2,4,6-Triphenylborazine.

Key Reactivity Patterns

The Bᵟ⁺-Nᵟ⁻ polarity governs the reactivity of 2,4,6-Triphenylborazine. Unlike the largely non-polar C-C bonds in benzene, the B-N bonds are susceptible to attack by polar reagents. This makes the molecule more prone to addition reactions across the B-N bonds than the electrophilic substitution reactions characteristic of benzene.[1][5] For instance, polar molecules like HCl can add across the B-N bonds, with the proton attacking the nucleophilic nitrogen and the chloride attacking the electrophilic boron.

Section 4: Applications in Research and Development

The unique structural and electronic properties of 2,4,6-Triphenylborazine make it a molecule of interest in several advanced applications:

-

Proteomics Research: It has been identified as a useful compound in the field of proteomics.[3]

-

Precursor to Materials: As a boron-nitrogen compound, it can serve as a molecular precursor for the synthesis of boron nitride (BN) ceramics. Pyrolysis of borazine derivatives is a key method for producing high-purity BN materials with tailored properties.

-

Organic Electronics: The electron-deficient nature of the borazine ring, combined with the tunable properties offered by the phenyl substituents, makes these compounds potential building blocks for novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[1]

Conclusion

2,4,6-Triphenylborazine is a structurally elegant molecule that serves as a powerful illustration of how isoelectronic substitution can dramatically alter chemical properties. While its resemblance to triphenylbenzene is visually striking, its essence is defined by the polar B-N covalent bonds of the central ring. This polarity disrupts true benzenoid aromaticity, imparting a unique reactivity dominated by addition rather than substitution. The interplay between its sigma framework, its partially delocalized and highly polarized pi system, and the electronic influence of its phenyl substituents makes it a valuable compound for both fundamental chemical research and the development of advanced materials.

References

- Unknown. (n.d.). Borazine.

-

Unknown. (n.d.). Bond Lengths (A ˚ ) and Bond Angles (°) | Download Table. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Unknown. (n.d.). Selected crystal and DFT * bond lengths (Å), bond angles ( ˝ ), and torsion angles ( ˝ ): (1)-(2). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Fu, X., Feng, J., Wang, Z., & Jiang, H. (n.d.). (a) Bromination reaction of triphenylborazine. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Unknown. (n.d.). Bond Lengths, and Beyond Abstract I. Introduction. Retrieved from [Link]

- Unknown. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. Google Patents.

-

Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. de A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC - NIH. Retrieved January 18, 2026, from [Link]

-

Unknown. (2023, May 3). 1.6: Structure and Bonding - Crystal Structure. Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Unknown. (2023, May 3). 6.10: Boron Compounds with Nitrogen Donors. Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Unknown. (2019, January 31). Structure of “Borazine/Borazole”/inorganic Benzene. Chem Zipper.com. Retrieved January 18, 2026, from [Link]

Sources

- 1. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Discovery of 2,4,6-Triphenylborazine

Executive Summary

Borazine (B₃N₃H₆), a fascinating isoelectronic and isostructural analog of benzene, has captivated chemists since its discovery.[1] Often termed "inorganic benzene," its unique six-membered ring of alternating boron and nitrogen atoms provides a scaffold for a diverse range of derivatives with significant potential in materials science and chemical synthesis. This technical guide provides a comprehensive exploration of a key derivative, 2,4,6-Triphenylborazine (C₁₈H₁₈B₃N₃). We delve into the historical context of borazine chemistry, present a field-proven, detailed protocol for the synthesis of 2,4,6-Triphenylborazine via the robust Grignard reagent pathway, outline the critical characterization techniques for structural validation, and briefly discuss its applications. This document is intended for researchers and professionals in chemistry and drug development, offering both foundational knowledge and practical, actionable methodologies.

The Genesis of Borazine Chemistry: "Inorganic Benzene"

The journey into borazine chemistry began in 1926 with the seminal work of German chemists Alfred Stock and Erich Pohland.[1] They first reported the synthesis of the parent compound, borazine, through the high-temperature reaction of diborane (B₂H₆) with ammonia (NH₃).[1] The resulting colorless liquid exhibited striking physical similarities to benzene, including a planar hexagonal structure with equivalent B-N bond lengths, leading to the moniker "inorganic benzene."[2]

However, this analogy is not perfect. The significant difference in electronegativity between boron (2.04) and nitrogen (3.04) imparts a distinct polarity to the B-N bonds. This results in a partially delocalized π-electron system, making the borazine ring more susceptible to addition reactions compared to the highly stable, fully delocalized aromatic system of benzene.[2] This unique electronic nature is precisely what makes borazine and its derivatives, such as 2,4,6-Triphenylborazine, compelling targets for synthesis and application.

The Grignard Pathway: A Robust Synthesis of 2,4,6-Triphenylborazine

The most reliable and versatile method for synthesizing B-aryl substituted borazines is the nucleophilic substitution of a B-halogenated precursor with a potent organometallic nucleophile. The Grignard reagent approach is a cornerstone of this strategy, offering high yields and relative operational simplicity. The overall synthesis is a multi-stage process involving the preparation of the key B-Trichloroborazine precursor, the formation of the Phenylmagnesium Bromide Grignard reagent, and their final coupling reaction.

Precursor Synthesis: B-Trichloroborazine (TCB)

The critical starting material for this pathway is 2,4,6-Trichloroborazine (B₃Cl₃H₃N₃). It is typically prepared by reacting boron trichloride (BCl₃) with ammonium chloride (NH₄Cl) in a high-boiling solvent like chlorobenzene or toluene.[1][3] This reaction yields TCB as a moisture-sensitive solid, which serves as the electrophilic scaffold for the subsequent arylation.[3] Given the hazardous nature of BCl₃, commercial sourcing of TCB is often the preferred route for many laboratories.

Experimental Protocol: Synthesis of 2,4,6-Triphenylborazine

This protocol is divided into two primary stages: the preparation of the Grignard reagent and the final coupling reaction.

PART A: Preparation of Phenylmagnesium Bromide

Causality Behind Experimental Choices: The Grignard reaction is notoriously sensitive to moisture and atmospheric oxygen. Water will protonate and destroy the highly basic Grignard reagent, while oxygen can lead to oxidized byproducts. Therefore, all glassware must be rigorously flame-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser and a pressure-equalizing dropping funnel. Fit the top of the condenser with a drying tube containing CaCl₂ or Drierite. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

-

Reagent Charging: Place magnesium turnings (1.2 molar equivalents relative to bromobenzene) into the flask.

-

Initiation: Add a small portion of anhydrous diethyl ether to just cover the magnesium. Add a few drops of the bromobenzene solution (1.0 molar equivalent dissolved in anhydrous diethyl ether) from the dropping funnel. If the reaction does not initiate (indicated by cloudiness and gentle bubbling), add a single, small crystal of iodine.

-

Grignard Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the grey-black mixture for an additional 30-60 minutes to ensure complete reaction. The resulting solution of phenylmagnesium bromide is used directly in the next step.

PART B: Synthesis of 2,4,6-Triphenylborazine

Step-by-Step Methodology:

-

Precursor Solution: In a separate, flame-dried Schlenk flask under a nitrogen atmosphere, dissolve B-Trichloroborazine (TCB) (1.0 molar equivalent) in anhydrous toluene.

-

Cooling: Cool the TCB solution to 0 °C using an ice bath. This is critical to control the exothermic nature of the Grignard addition and prevent side reactions.

-

Grignard Addition: Slowly add the freshly prepared phenylmagnesium bromide solution (3.3 molar equivalents to ensure complete substitution) to the stirred TCB solution via cannula transfer. A white precipitate will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 110 °C for toluene) for 2-4 hours to drive the substitution to completion.

-

Quenching: Cool the reaction mixture back down to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step hydrolyzes any remaining Grignard reagent and breaks up the magnesium salt complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and finally brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure 2,4,6-Triphenylborazine as a white crystalline solid.[4]

| Parameter | Value / Condition | Rationale |

| Precursor | B-Trichloroborazine | Provides the B-Cl bonds for substitution. |

| Nucleophile | Phenylmagnesium Bromide | Acts as the source of the phenyl groups. |

| Stoichiometry | 1 : 3.3 (TCB : PhMgBr) | A slight excess of Grignard ensures complete substitution of all three chlorine atoms. |

| Solvent | Anhydrous Toluene | Higher boiling point allows for reflux to drive the reaction to completion. |

| Reaction Temp. | 0 °C (addition), then Reflux | Initial cooling controls exothermicity; heating ensures complete reaction. |

| Workup | Saturated NH₄Cl quench | Mildly acidic quench effectively neutralizes excess Grignard reagent without harsh conditions. |

| Expected Yield | 60-80% (post-recrystallization) | Typical range for this type of substitution reaction. |

Structural Elucidation and Characterization

A successful synthesis must be validated by rigorous characterization to confirm the identity and purity of the final product.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈B₃N₃ | [5] |

| Molecular Weight | 308.79 g/mol | [5] |

| Appearance | White crystalline solid | [4] |

| Melting Point | ~180 °C (decomposes) | [4] |

| CAS Number | 976-28-3 | [5] |

Spectroscopic Analysis:

| Technique | Expected Observation | Interpretation |

| ¹H NMR | δ 7.2-8.0 ppm (multiplet, 15H)δ 4.5-5.5 ppm (broad singlet, 3H) | Aromatic protons of the three phenyl rings.N-H protons on the borazine ring. |

| ¹¹B NMR | δ 28-35 ppm (broad singlet) | A single resonance confirms the symmetric environment of the three boron atoms. The broadness is due to the quadrupolar nature of the ¹¹B nucleus. |

| IR Spectroscopy | ~3450 cm⁻¹ (N-H stretch)3100-3000 cm⁻¹ (Aromatic C-H stretch)~1600, ~1480 cm⁻¹ (Aromatic C=C stretch)~1460 cm⁻¹ (Asymmetric B-N stretch) | Confirms the presence of key functional groups. The strong B-N stretch is characteristic of the borazine ring. |

| Mass Spec (ESI) | m/z ≈ 309.18 [M+H]⁺ | Corresponds to the molecular weight of the protonated compound. |

Applications and Future Outlook

2,4,6-Triphenylborazine is more than a synthetic curiosity; it is a valuable building block in materials science. Its primary application lies in its role as a molecular precursor for the synthesis of advanced ceramics.[4] Upon pyrolysis, it can be converted into boron nitride (BN), a material with exceptional thermal stability, high thermal conductivity, and excellent dielectric properties. The phenyl substituents can also be leveraged to create boron carbonitride (BCN) materials. Furthermore, the stable borazine core serves as a unique scaffold in organometallic chemistry and for the development of novel polymeric materials.

References

-

2,4,6-Triphenylborazine . American Elements. [Link]

-

Complete assignment of the vibrational spectra of borazine: the inorganic benzene . Royal Society of Chemistry. [Link]

-

Electronic Supplementary Material (ESI) for Chemical Science . Royal Society of Chemistry. [Link]

-

Borazine . GeeksforGeeks. [Link]

-

Study on Synthesis of N-Nitroborazine Compounds. 2. Borazine Derivatives . Defense Technical Information Center. [Link]

-

Borazine - Molecule of the Month . University of Bristol. [Link]

-

Borazine - Wikipedia . Wikipedia. [Link]

-

The Chemistry of Borazene. I. The Reaction of B-Trichloro-N-trimethylborazene with Grignard Reagents . ACS Publications. [Link]

-

Preparation and characterization of B-trichloroborazine and its derivatives . ResearchGate. [Link]

-

Table of Characteristic IR Absorptions . Columbia University. [Link]

-

NMR Periodic Table: Boron NMR . Northwestern University. [Link]

Sources

- 1. Borazine - Wikipedia [en.wikipedia.org]

- 2. kccollege.ac.in [kccollege.ac.in]

- 3. Complete assignment of the vibrational spectra of borazine: the inorganic benzene - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04845B [pubs.rsc.org]

- 4. [PDF] Structures and Infrared Spectroscopy of Metal Cation-Borazine Complexes | Semantic Scholar [semanticscholar.org]

- 5. Complete assignment of the vibrational spectra of borazine: the inorganic benzene - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Significance of Borazine Scaffolds in Modern Chemistry

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,6-Triphenylborazine

Borazine (B₃N₃H₆), often termed "inorganic benzene," stands as a cornerstone of inorganic chemistry, captivating researchers with its structural analogy to its organic counterpart. The isoelectronic and isostructural relationship, however, belies a profound difference in chemical reactivity and electronic properties, stemming from the polarity of the Boron-Nitrogen (B-N) bond. This unique characteristic imbues borazine and its derivatives with a rich and complex chemistry. Among these derivatives, 2,4,6-Triphenylborazine (C₁₈H₁₈B₃N₃) emerges as a molecule of significant interest. The introduction of phenyl groups directly onto the boron atoms dramatically influences the compound's stability, solubility, and electronic nature. This guide, intended for researchers, scientists, and professionals in drug development, provides a detailed exploration of the synthesis, structure, properties, and reactivity of 2,4,6-Triphenylborazine, offering insights grounded in established experimental data and mechanistic principles. Understanding the behavior of such model boron-containing heterocycles is paramount, as the field of boron chemistry continues to yield novel therapeutic agents and advanced materials.[1][2]

Part 1: Synthesis and Structural Elucidation

The construction of the 2,4,6-Triphenylborazine core is a foundational exercise in B-N chemistry. The methodologies employed are designed to control the formation of the six-membered ring while preventing undesirable side reactions, primarily hydrolysis.

Primary Synthetic Pathway: Grignard-Based Approach

A prevalent and reliable method for synthesizing B-aryl substituted borazines involves the reaction of a B-trichloro-N-trialkyl/aryl borazine precursor with an appropriate Grignard reagent. However, a more direct and common synthesis for B-triphenylborazine involves the reaction between aniline and boron trichloride, which can be conceptually understood as a condensation reaction. A more controlled approach often involves the reaction of aniline with a suitable boron source like lithium borohydride followed by a dehydrogenation/condensation step, or the reaction of phenylboron dichloride with a nitrogen source.

For the purpose of this guide, we will detail a robust protocol adapted from established principles of borazine synthesis, emphasizing the critical control parameters.[3]

-

System Preparation: A three-neck round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. The entire apparatus must be rigorously flame-dried under a vacuum and subsequently maintained under a positive pressure of dry nitrogen to ensure anhydrous conditions.

-

Reagent Addition: Aniline (3 equivalents) is dissolved in a dry, aprotic solvent such as toluene or diethyl ether and added to the flask. The solution is cooled to 0 °C in an ice bath.

-

Boron Source Introduction: Boron trichloride (BCl₃, 1 equivalent), typically as a 1M solution in a non-polar solvent like hexanes, is added dropwise to the stirred aniline solution via the dropping funnel. This step is highly exothermic and the slow addition is crucial to control the reaction temperature and prevent polymerization. The reaction forms an adduct, C₆H₅NH₂·BCl₃.

-

Reflux and Ring Closure: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. During reflux, hydrogen chloride (HCl) is eliminated, and the borazine ring is formed. The reaction progress can be monitored by observing the cessation of HCl gas evolution (which can be bubbled through a basic solution).

-

Work-up and Purification: Upon completion, the mixture is cooled, and the resulting precipitate (anilinium hydrochloride) is removed by filtration under an inert atmosphere. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Recrystallization: The crude 2,4,6-Triphenylborazine is purified by recrystallization from a suitable solvent system, such as hot toluene or a mixture of hexane and toluene, to yield a crystalline solid.

-

Anhydrous Conditions: The B-N bond in borazines is susceptible to hydrolysis. The Lewis acidic boron centers are readily attacked by water, leading to ring cleavage. Therefore, the exclusion of moisture is the single most critical parameter for a successful synthesis.

-

Solvent Choice: Aprotic, non-coordinating solvents like toluene are ideal as they do not compete with the reactants for coordination to the boron center.

-

Stoichiometry and Reactant Roles: The 3:1 molar ratio of aniline to BCl₃ is stoichiometric for the formation of the B₃N₃ ring with the elimination of HCl. Aniline serves as both the nitrogen source for the ring and the base to neutralize the initially formed HCl, though an external non-nucleophilic base like triethylamine is sometimes added to drive the reaction to completion.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,4,6-Triphenylborazine.

Molecular and Crystal Structure

The solid-state structure of 2,4,6-Triphenylborazine has been confirmed by single-crystal X-ray diffraction.[4] The molecule consists of a nearly planar six-membered B₃N₃ ring, analogous to benzene. The phenyl groups are attached to the boron atoms and are typically twisted out of the plane of the borazine ring to minimize steric hindrance.

Molecular Structure of 2,4,6-Triphenylborazine

Caption: 2D representation of 2,4,6-Triphenylborazine.

The B-N bond lengths within the ring are intermediate between a single and a double bond, suggesting partial delocalization of π-electrons. However, this delocalization is weaker than in benzene due to the electronegativity difference between boron and nitrogen, which localizes electron density more on the nitrogen atoms.

| Parameter | Typical Value | Significance |

| B-N Bond Length | ~1.42 Å | Shorter than a B-N single bond (~1.58 Å), indicating partial double bond character. |

| B-C Bond Length | ~1.58 Å | Typical B-C single bond length. |

| N-B-N Bond Angle | ~120° | Consistent with sp² hybridization and a planar ring structure. |

| B-N-B Bond Angle | ~120° | Consistent with sp² hybridization and a planar ring structure. |

Note: Exact values are dependent on the specific crystal structure determination and can be retrieved from sources like the Cambridge Crystallographic Data Centre (CCDC Number: 678192).[4]

Part 2: Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 2,4,6-Triphenylborazine are defining characteristics used for its identification and quality assessment.

Physical Properties

The compound is a white to off-white crystalline solid at room temperature, with solubility in many common organic solvents but insoluble in water.[5]

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈B₃N₃ | [4][5][6] |

| Molecular Weight | 308.79 g/mol | [5][6] |

| Appearance | Solid | [5] |

| Melting Point | 180 °C | [5] |

| Boiling Point | 410.3 °C (calculated) | [5] |

| Density | 1.103 g/cm³ (calculated) | [5] |

| CAS Number | 976-28-3 | [4][6] |

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the structure and purity of 2,4,6-Triphenylborazine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It will be dominated by multiplets in the aromatic region (~7.0-8.5 ppm) corresponding to the protons of the three phenyl groups. A broad singlet corresponding to the three N-H protons should also be visible, though its chemical shift can be variable and it may exchange with deuterium in solvents like CDCl₃ containing D₂O.

-

¹³C NMR: The carbon spectrum will show signals for the ipso, ortho, meta, and para carbons of the phenyl rings. The number of signals will depend on the symmetry and rotational freedom of the phenyl groups.[7]

-

¹¹B NMR: This is a key technique for characterizing borazines. 2,4,6-Triphenylborazine should exhibit a single, relatively broad resonance in the ¹¹B NMR spectrum, typically in the range of δ = 25-35 ppm, which is characteristic of a three-coordinate boron atom in a B₃N₃ ring environment.[8]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the borazine ring. Key vibrational modes include:

-

~3450 cm⁻¹: N-H stretching vibration.

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~1440 cm⁻¹ (very strong): B-N stretching vibration, the hallmark of the borazine ring.

-

~1600, 1480 cm⁻¹: C=C stretching vibrations of the phenyl rings.

-

~700-800 cm⁻¹: Out-of-plane C-H bending.

-

-

UV-Visible (UV-Vis) Spectroscopy: Like benzene, borazine derivatives exhibit absorption bands in the UV region. 2,4,6-Triphenylborazine is expected to show strong absorptions below 300 nm, corresponding to π → π* transitions within the borazine ring and the attached phenyl chromophores.[9]

Part 3: Chemical Reactivity and Stability

The reactivity of 2,4,6-Triphenylborazine is dominated by the polar B-N bond, making it significantly different from the inert C-C bonds in benzene.

Thermal Stability and Pyrolysis

2,4,6-Triphenylborazine exhibits good thermal stability, as indicated by its relatively high melting and boiling points.[5] Upon pyrolysis at very high temperatures ( > 800 °C) in an inert atmosphere, borazine derivatives serve as important precursors for the synthesis of hexagonal boron nitride (h-BN), a ceramic material with exceptional thermal and chemical stability. The organic substituents are eliminated, and the B-N rings cross-link to form the extended h-BN lattice. This process is of great interest in materials science for creating BN coatings, fibers, and matrices.[3][10]

Hydrolysis

The B-N bonds in 2,4,6-Triphenylborazine are susceptible to cleavage by protic reagents, most notably water. The reaction proceeds via nucleophilic attack of water on the Lewis-acidic boron atoms, followed by proton transfer and eventual ring-opening. This ultimately leads to the formation of boric acid and aniline. The phenyl groups on the boron atoms provide some steric hindrance and electronic stabilization, making 2,4,6-Triphenylborazine more resistant to hydrolysis than the parent borazine (B₃N₃H₆), but the compound is still considered moisture-sensitive over long periods.

Hydrolysis Mechanism Diagram

Caption: Simplified schematic of 2,4,6-Triphenylborazine hydrolysis.

Part 4: Relevance and Potential Applications

While 2,4,6-Triphenylborazine itself is not a therapeutic agent, its chemistry is highly relevant to the drug development community. Boron-containing compounds, particularly boronic acids and their derivatives, represent a growing class of pharmaceuticals.[1][2] The FDA-approved drug bortezomib (a boronic acid peptide) for multiple myeloma is a prominent example.

Understanding the stability and reactivity of the B-N bond, as exemplified by 2,4,6-Triphenylborazine, provides critical insights for:

-

Pro-drug Design: Designing boron-based drugs where the boron moiety is masked or protected by a structure that can be cleaved under specific physiological conditions.

-

Scaffold Development: Using the rigid, planar structure of borazine as a scaffold to orient pharmacophores in three-dimensional space for optimal interaction with biological targets.

-

Boron Neutron Capture Therapy (BNCT): Boron-containing molecules are investigated for their use in BNCT, a cancer therapy where tumor cells that have selectively taken up a boron compound are irradiated with neutrons, leading to localized cell death. The stability and functionalization of the boron carrier are key, and borazine derivatives have been explored in this context.

In materials science, 2,4,6-Triphenylborazine and related compounds are primarily investigated as precursors for advanced boron nitride ceramics.[3]

References

-

PubChem. Borazine, 2,4,6-trimethyl-1,3,5-triphenyl-. National Center for Biotechnology Information. [Link]

-

PubChem. Borazine, 2,4,6-triphenyl-1,3,5-tripropyl-. National Center for Biotechnology Information. [Link]

-

American Elements. 2,4,6-Triphenylborazine. [Link]

-

PubChem. 2,4,6-Triphenylborazine. National Center for Biotechnology Information. [Link]

-

Cornu, D., Miele, Ph., & Bonn, Β. SYNTHESIS AND CHARACTERIZATION OF 2,4,6-TRIS{[BIS(ISOPROPYLAMINO)BORYLKISOPROPYL)AMINO}BORAZINE. Journal de Physique IV. [Link]

-

Cheméo. Chemical Properties of Borazine, 2,4,6-trimethyl- (CAS 5314-85-2). [Link]

-

Rahmani, R., et al. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-... SciELO South Africa. [Link]

-

Singh, A. K., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

-

SpectraBase. 2,4,6-TRIPHENYLPHENYL-BORONIC-ACID - Optional[11B NMR] - Chemical Shifts. [Link]

- Google Patents. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.

-

ResearchGate. Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. [Link]

-

NIST WebBook. 2,4,6-Trichloroborazine. [Link]

-

PubMed. Reaction of 2,4,6-triazido-1,3,5-triazine With Triphenylphosphane. Syntheses and Characterization... Inorganic Chemistry. [Link]

-

Journal of Advanced Scientific Research. Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. [Link]

-

PubMed. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules. [Link]

-

MDPI. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. [Link]

-

ResearchGate. Hydrolysis of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine with Pd(II) and Pt(II) Complexes. [Link]

-

MDPI. Synthesis, Characterization of sym-2,4,6-trisubstituted-s-Triazine Derivatives and Their Effects on Flame Retardancy of Polypropylene Composites. [Link]

-

MDPI. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. [Link]

-

PubChemLite. 2,4,6-triphenyl-1,3,5-triazine (C21H15N3). [Link]

-

PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

Amanote Research. Hydrolysis Of2, 4, 6-Tri(subtitutedphenyl)-S-Triazines. [Link]

-

SpectraBase. 2,4,6-Triphenyl-1,3,5-triazine - Optional[1H NMR] - Chemical Shifts. [Link]

-

MDPI. Insight into Tar Formation Mechanism during Catalytic Pyrolysis of Biomass over Waste Aluminum Dross. [Link]

-

ResearchGate. Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. [Link]

-

ChemRxiv. Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. [Link]

-

ResearchGate. Synthesis and Thermo-Chemical Stability Properties of 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(oxy))trianiline /4, 4'-(4, 4'-Isopropylidene-diphenoxy)bis(phthalic anhydride... [Link]_4'-Isopropylidene-diphenoxybisphthalic_anhydride_Hyperbranched_Polyimide)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. 2,4,6-Triphenylborazine | C18H18B3N3 | CID 628133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. scbt.com [scbt.com]

- 7. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 8. spectrabase.com [spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. Insight into Tar Formation Mechanism during Catalytic Pyrolysis of Biomass over Waste Aluminum Dross [mdpi.com]

2,4,6-Triphenylborazine molecular formula and molecular weight

An In-depth Technical Guide to 2,4,6-Triphenylborazine: Synthesis, Properties, and Advanced Applications

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Triphenylborazine, a symmetrically substituted borazine compound. Borazine, often termed "inorganic benzene," possesses a unique B-N heterocyclic ring structure that imparts remarkable thermal stability and tunable electronic properties.[1] This document delves into the fundamental molecular characteristics, detailed synthetic protocols, and the expanding applications of its triphenyl derivative in advanced materials science, optoelectronics, and as a versatile building block for complex molecular architectures. The content is tailored for researchers, chemists, and materials scientists, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

Introduction to Borazine Chemistry

Borazine (B₃N₃H₆) is a planar six-membered ring composed of alternating boron and nitrogen atoms. This structure is isoelectronic and isostructural with benzene, leading to its moniker, "inorganic benzene".[1] The B-N bond length (approximately 1.44 Å) is intermediate between a single and double bond, suggesting partial conjugation.[1] However, the significant difference in electronegativity between boron and nitrogen results in a more polarized and reactive ring compared to benzene.

The substitution of hydrogen atoms with organic moieties, such as phenyl groups in 2,4,6-Triphenylborazine, dramatically enhances the compound's stability and introduces functionalities that are pivotal for its application. These derivatives serve as exceptional building blocks for advanced materials, including heat-resistant polymers, covalent organic frameworks (COFs), and dendrimers, primarily due to the inherent thermal stability and unique electronic properties of the borazine core.[1][2][3]

Physicochemical and Molecular Properties

The utility of 2,4,6-Triphenylborazine in various scientific domains is underpinned by its distinct chemical and physical properties.

Core Molecular Data

A summary of the essential quantitative data for 2,4,6-Triphenylborazine is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₈B₃N₃ | [4][5][6] |

| Molecular Weight | ~308.8 g/mol | [4][5] |

| CAS Number | 976-28-3 | [4][5][6] |

| IUPAC Name | 2,4,6-triphenyl-1,3,5,2,4,6-triazatriborinane | [6] |

| Melting Point | 180 °C (lit.) | [4] |

| Appearance | Crystalline Powder | [7] (by analogy) |

Structural and Electronic Characteristics

The 2,4,6-Triphenylborazine molecule features a central borazine ring with three phenyl groups attached to the boron atoms. This substitution pattern is crucial for its properties:

-

Thermal Stability : The inherent strength of the B-N bond, combined with the stability of the aromatic phenyl groups, confers high thermal stability, making it a suitable component for high-temperature applications.[1]

-

Electronic Nature : The borazine ring acts as an electron-accepting core, while the appended phenyl groups can function as electron donors. This donor-acceptor (D-A) characteristic is fundamental to its use in optoelectronic materials, where it facilitates charge transfer processes.[3][8]

-

Reactivity : The B-Cl bonds in precursor molecules like 2,4,6-trichloroborazine are highly susceptible to nucleophilic substitution, allowing for a straightforward synthesis of various substituted borazines.[9][10]

Synthesis and Characterization

The preparation of 2,4,6-trisubstituted-1,3,5-triazines and their borazine analogues often starts from a chlorinated core, like cyanuric chloride or 2,4,6-trichloroborazine, followed by sequential nucleophilic substitution.[9][10]

Experimental Protocol: Synthesis from 2,4,6-Trichloroborazine

This protocol describes a common laboratory-scale synthesis. The choice of a Grignard reagent (phenylmagnesium bromide) provides a robust method for forming the B-C bond.

Materials:

-

2,4,6-Trichloroborazine (B₃Cl₃H₃N₃)

-

Phenylmagnesium bromide (PhMgBr) solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Reaction Setup: A dry, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).

-

Initial Cooling: A solution of 2,4,6-trichloroborazine in anhydrous THF is added to the flask and cooled to 0°C in an ice bath.

-

Grignard Addition: Phenylmagnesium bromide solution (3.0 equivalents) is added dropwise via the dropping funnel to the stirred solution. The rate of addition is controlled to maintain the reaction temperature below 5°C. Rationale: Slow addition is critical to manage the exothermic nature of the Grignard reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours to ensure complete substitution.

-

Quenching: The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl solution at 0°C. Rationale: This step neutralizes the excess Grignard reagent and hydrolyzes magnesium salts into a more manageable form.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The organic layers are combined.

-

Washing and Drying: The combined organic phase is washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure 2,4,6-Triphenylborazine.

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of phenyl protons and N-H protons.

-

¹¹B NMR: To verify the chemical environment of the boron atoms.

-

FT-IR Spectroscopy: To identify characteristic B-N, C-H, and aromatic C=C stretching vibrations.

-

Mass Spectrometry: To confirm the molecular weight of 308.8 g/mol .[4][5]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2,4,6-Triphenylborazine.

Key Applications in Research and Development

The unique structural and electronic features of 2,4,6-Triphenylborazine make it a valuable component in several areas of materials science and chemistry.

Building Block for Advanced Polymers and COFs

Borazine-based polymers are gaining attention as alternatives to traditional halogen-containing polymers due to their high thermal stability and tunable electronic properties.[1] 2,4,6-Triphenylborazine can be used as a monomer or a core unit in the synthesis of:

-

High-Performance Polymers: Incorporation of the borazine ring into a polymer backbone enhances thermal and oxidative stability, making these materials suitable for aerospace and high-temperature electronic applications.[1]

-

Covalent Organic Frameworks (COFs): These are crystalline porous polymers with ordered structures. 2,4,6-Triphenyl-1,3,5-triazine, a carbon analogue, has been successfully used to create COFs for photoelectrochemical hydrogen evolution.[2] The similar geometry of 2,4,6-Triphenylborazine makes it a promising candidate for developing novel COFs with unique catalytic and gas adsorption properties.

Core Component in Optoelectronics and Photocatalysis

The intrinsic donor-acceptor nature of phenyl-substituted borazines is leveraged in optoelectronic applications.

-

Organic Light-Emitting Diodes (OLEDs): Aromatic dendrimers featuring a 2,4,6-triphenyl-1,3,5-triazine core (a close analogue) have shown excellent thermal stability and electron-transfer properties, which are beneficial for OLED construction.[3] The borazine derivative is explored for similar purposes, acting as an electron-transporting or host material.

-

Photocatalysis: Aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores have been demonstrated as efficient and reusable photocatalysts for the selective oxidation of benzylamines.[3] This highlights the potential of the triphenyl-substituted heterocyclic core to mediate electron transfer in light-driven chemical transformations.

The diagram below conceptualizes the role of 2,4,6-Triphenylborazine in a donor-acceptor system.

Potential in Proteomics and Drug Development

While 2,4,6-Triphenylborazine is noted for its use in proteomics research[5], the broader class of N-heterocycles, specifically 1,3,5-triazines, has been extensively studied for biological activity. Triazine derivatives exhibit a wide range of pharmacological actions, including anticancer, antimicrobial, and antimalarial properties.[11] The structural similarity suggests that borazine derivatives could be explored as novel scaffolds in medicinal chemistry, although this remains a nascent field requiring further investigation.

Conclusion and Future Outlook

2,4,6-Triphenylborazine is a molecule of significant scientific interest, bridging the gap between inorganic and organic chemistry. Its robust thermal stability, well-defined molecular structure, and intriguing electronic properties have established it as a valuable building block in materials science. Current research successfully employs this and analogous structures in the development of advanced polymers, COFs, and optoelectronic materials.

Future research will likely focus on expanding the functionalization of the borazine core to fine-tune its electronic and physical properties further. The exploration of its potential in catalysis and as a novel scaffold for bioactive compounds represents an exciting and largely untapped frontier. As synthetic methodologies become more refined, the accessibility and application of 2,4,6-Triphenylborazine and its derivatives are poised to grow, paving the way for new innovations in technology and medicine.

References

- 2,4,6-Triphenylborazine.

- 2,4,6-Triphenylborazine | CAS 976-28-3 | SCBT. Santa Cruz Biotechnology. [Source URL: https://www.scbt.com/p/2-4-6-triphenylborazine-976-28-3].

- Borazine, 2,4,6-trimethyl-1,3,5-triphenyl- | C21H24B3N3 - PubChem. PubChem. [Source URL: https://pubchem.ncbi.nlm.nih.gov/compound/291976].

- 2,4,6-Triphenylborazine | C18H18B3N3 | CID 628133 - PubChem. PubChem. [Source URL: https://pubchem.ncbi.nlm.nih.gov/compound/628133].

- 2,4,6-TRIPHENYLBOROXIN AldrichCPR - Sigma-Aldrich. Sigma-Aldrich. [Source URL: https://www.sigmaaldrich.com/US/en/product/aldrich/518338].

- Borazine, 2,4,6-triphenyl-1,3,5-tripropyl- | C27H36B3N3 - PubChem. PubChem. [Source URL: https://pubchem.ncbi.nlm.nih.gov/compound/634206].

- 2,4,6-Trimethylphenylboronic acid synthesis - ChemicalBook. ChemicalBook. [Source URL: https://www.chemicalbook.com/synthesis/5980-97-2.htm].

- 2,4,6-Trichloroborazine | B3Cl3H3N3 | CID 70274 - PubChem. PubChem. [Source URL: https://pubchem.ncbi.nlm.nih.gov/compound/70274].

- Synthesis and functionalization of polymeric materials based on organic borazine. Royal Society of Chemistry. [Source URL: https://pubs.rsc.org/en/content/articlelanding/2023/py/d3py00759h].

- Chemical Properties of Borazine, 2,4,6-trimethyl- (CAS 5314-85-2) - Cheméo. Cheméo. [Source URL: https://www.chemeo.com/cid/41-397-6/Borazine--2-4-6-trimethyl-.html].

- 2,4,6-Triphenylborazine | AMERICAN ELEMENTS ®. American Elements. [Source URL: https://www.americanelements.com/2-4-6-triphenylborazine-976-28-3].

- 2,4,6-Trichloroborazine - NIST WebBook. NIST. [Source URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C933186].

- 2,4,6-Triisopropylphenylboronic acid - Chem-Impex. Chem-Impex. [Source URL: https://www.chemimpex.com/products/2-4-6-triisopropylphenylboronic-acid-cas-no-154549-38-9].

- CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. Google Patents. [Source URL: https://patents.google.

- Advances in the Chemistry of 2,4,6‐Tri(thiophen‐2‐yl)‐1,3,5‐triazine. Wiley Online Library. [Source URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/open.202200203].

- Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. [Source URL: https://sciensage.info/index.php/jasr/article/view/5838].

- (PDF) 2,4,6‐Triphenyl‐1,3,5‐Triazine Based Covalent Organic Frameworks for Photoelectrochemical H2 Evolution. ResearchGate. [Source URL: https://www.researchgate.net/publication/334547920_246-Triphenyl-135-Triazine_Based_Covalent_Organic_Frameworks_for_Photoelectrochemical_H_2_Evolution].

- Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. [Source URL: https://pubmed.ncbi.nlm.nih.gov/17962749/].

- Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. PubMed Central. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8957805/].

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Source URL: https://www.mdpi.com/1420-3049/11/1/81].

Sources

- 1. Synthesis and functionalization of polymeric materials based on organic borazine - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04671H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. scbt.com [scbt.com]

- 6. 2,4,6-Triphenylborazine | C18H18B3N3 | CID 628133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Advances in the Chemistry of 2,4,6‐Tri(thiophen‐2‐yl)‐1,3,5‐triazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. sciensage.info [sciensage.info]

An In-Depth Technical Guide to 2,4,6-Triphenylborazine (CAS No. 976-28-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Intrigue of Boron-Nitrogen Heterocycles

The field of medicinal and materials chemistry is in a perpetual quest for novel molecular scaffolds that offer unique electronic, structural, and biological properties. Among these, boron-nitrogen containing heterocycles, particularly borazines, have garnered significant attention. Termed "inorganic benzene," the borazine ring system, isoelectronic and isostructural with benzene, presents a fascinating landscape for chemical exploration. This guide focuses on a prominent member of this class, 2,4,6-Triphenylborazine (CAS No. 976-28-3), a symmetrically substituted borazine with emerging applications in proteomics research, organic synthesis, and materials science.[1] This document aims to provide a comprehensive technical overview, consolidating critical information on its synthesis, characterization, safety, and potential applications to empower researchers in their scientific endeavors.

Core Chemical Identity and Physicochemical Properties

2,4,6-Triphenylborazine is a white crystalline solid characterized by a six-membered ring of alternating boron and nitrogen atoms, with a phenyl group attached to each boron atom.

| Property | Value | Source |

| CAS Number | 976-28-3 | [1] |

| Molecular Formula | C₁₈H₁₈B₃N₃ | [1] |

| Molecular Weight | 308.79 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 180 °C (literature) | [3] |

Synthesis and Mechanism: Crafting the Borazine Core

The synthesis of hexaaryl-substituted borazines like 2,4,6-Triphenylborazine typically involves the reaction of an aniline with a boron halide, followed by arylation of the boron centers.[4]

Conceptual Synthesis Pathway

The formation of the 2,4,6-Triphenylborazine scaffold can be conceptualized through a multi-step process. A common strategy involves the initial formation of a B,B',B''-trichloro-N,N',N''-triarylborazine intermediate from the reaction of an aniline with boron trichloride.[4][5] This intermediate is then subjected to nucleophilic substitution with an aryl organometallic reagent, such as phenyllithium or a phenyl Grignard reagent, to introduce the phenyl groups at the boron atoms.[4]

Aniline [label="Aniline"]; BCl3 [label="Boron Trichloride"]; Intermediate [label="B,B',B''-trichloro-N,N',N''-triarylborazine"]; Aryl_Reagent [label="Aryl Organometallic\n(e.g., Phenyllithium)"]; Final_Product [label="2,4,6-Triphenylborazine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Aniline -> Intermediate [label="Reaction"]; BCl3 -> Intermediate; Intermediate -> Final_Product [label="Nucleophilic\nSubstitution"]; Aryl_Reagent -> Final_Product; }

Conceptual synthesis pathway for 2,4,6-Triphenylborazine.

Illustrative Experimental Protocol: Continuous-Flow Synthesis of Hexaaryl-Substituted Borazines

Recent advancements have led to the development of more sustainable and efficient continuous-flow methods for the synthesis of hexaaryl-substituted borazines.[4] This approach offers improved safety and scalability compared to traditional batch processes.

Step 1: Formation of the B,B',B''-trichloro-N,N',N''-triarylborazine (TCB) Intermediate

-

A solution of aniline in an appropriate solvent (e.g., 2-MeTHF) is prepared.

-

A solution of boron trichloride in the same solvent is prepared separately.

-

The two solutions are introduced into a microreactor system using syringe pumps.

-

The reaction is typically performed at ambient temperature. The reaction of aniline with boron chloride can be vigorous, and the use of a continuous-flow setup allows for better control of reaction parameters.[2]

-

The output from the reactor, containing the TCB intermediate and hydrochloric acid byproduct, is passed through a scavenger-filled cartridge to neutralize the acid.[4]

Step 2: Arylation of the TCB Intermediate

-

The purified TCB solution is then mixed with a solution of an aryl organometallic reagent (e.g., phenyllithium or phenylmagnesium bromide) in a second microreactor.[4]

-

The reaction mixture is then quenched.

-

The product stream is collected, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the hexaaryl-substituted borazine.[4]

Causality Behind Experimental Choices:

-

Continuous-Flow Reactor: This choice enhances safety by minimizing the volume of reactive intermediates at any given time and allows for precise control over reaction temperature and time.[4]

-

Scavenger Cartridge: The use of an inorganic scavenger simplifies the workup process by removing the acidic byproduct in-line, avoiding traditional aqueous extraction steps.[4]

-

Bio-derived Solvent (2-MeTHF): This choice reflects a move towards greener and more sustainable chemical processes.[4]

Analytical Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized 2,4,6-Triphenylborazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl protons. Due to the symmetry of the molecule, distinct sets of signals for the ortho, meta, and para protons of the phenyl rings attached to the boron atoms would be anticipated.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbon atoms of the phenyl rings.

-

¹¹B NMR: Boron-11 NMR is a powerful technique for characterizing boron-containing compounds. For a tricoordinate boron in a borazine ring, the chemical shift is expected in a characteristic region.[6] The ¹¹B NMR spectrum of tetraphenylborates, which have a tetracoordinate boron, shows signals around -6.0 ppm, providing a reference point for related structures.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak should correspond to the calculated molecular weight of C₁₈H₁₈B₃N₃. The fragmentation pattern can provide valuable structural information. The fragmentation of the borazine ring and the loss of phenyl groups are expected fragmentation pathways.[7][8]

Applications and Future Perspectives

While the primary reported application of 2,4,6-Triphenylborazine is in proteomics research, the unique electronic properties of the borazine core open up possibilities in various fields.[1]

Materials Science

The incorporation of borazine units into organic materials can modify their electronic and optical properties.[4] This makes 2,4,6-Triphenylborazine and its derivatives potential candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Drug Development

The exploration of borazine derivatives in drug discovery is an emerging area. While no specific medicinal applications for 2,4,6-Triphenylborazine have been extensively reported, the broader class of organoboron compounds has shown significant therapeutic potential. For instance, dihydroxylated 2,4,6-triphenyl pyridines have been investigated for their topoisomerase inhibitory and cytotoxic activities against cancer cell lines.[9] Although structurally different, this highlights the potential of triphenyl-substituted heterocyclic scaffolds in oncology. Further research is warranted to investigate the biological activity of 2,4,6-Triphenylborazine, including its potential cytotoxicity against various cancer cell lines.[10][11]

Safety, Handling, and Toxicology

As with any chemical compound, proper safety precautions are paramount when handling 2,4,6-Triphenylborazine and its precursors.

Handling and Personal Protective Equipment (PPE)

-

Work should be conducted in a well-ventilated fume hood.

-

Standard PPE, including safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat, should be worn.[12]

-

Avoid inhalation of dust and contact with skin and eyes.[12]

-

In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[12]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Toxicology

Conclusion and Outlook

2,4,6-Triphenylborazine represents a molecule of significant interest at the intersection of materials science and medicinal chemistry. Its unique "inorganic benzene" core, coupled with the presence of peripheral phenyl groups, imparts distinct properties that are ripe for further exploration. While its synthesis has been established, the development of more efficient and sustainable methods, such as the continuous-flow approach, will be crucial for enabling broader access to this and related compounds. The full potential of 2,4,6-Triphenylborazine in drug development remains largely untapped. Future research should focus on a systematic evaluation of its biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. A deeper understanding of its structure-activity relationships will be key to unlocking its therapeutic promise. As our synthetic and analytical tools continue to advance, the journey into the chemical space of substituted borazines is poised to yield exciting discoveries with far-reaching implications.

References

- The reaction of primary amines with boron halides. Part II. Arylamines. The effect of ortho-substitution: formation of di-B-halogenoborazoles. Journal of the Chemical Society A. (Link not available)

- Jones, R. G., & Kinney, C. R. (n.d.). Organoboron-nitrogen Compounds. I. The Reaction of Boron Chloride with Aniline. Journal of the American Chemical Society.

- GELEST, INC. (2015).

- Chemos GmbH&Co.KG. (n.d.).

- Jones, R. G., & Kinney, C. R. (n.d.). Organoboron-nitrogen Compounds. I. The Reaction of Boron Chloride with Aniline. Journal of the American Chemical Society.

- (2024, May 23). Efficient access to hexaaryl-substituted borazines in batch and continuous-flow. Green Chemistry.

-

Cheméo. (n.d.). Aniline-, boron trichloride. Retrieved from [Link]

- The Royal Society of Chemistry. (2013).

-

PubChem. (n.d.). Aniline-, boron trichloride. Retrieved from [Link]

- (2024, May 23). Efficient access to hexaaryl-substituted borazines in batch and continuous-flow. Green Chemistry.

- PubMed. (n.d.).

- Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.

- U.S. Department of Energy. (n.d.). Safety Analysis and Applied Research on the Use of Borane-Amines for Hydrogen Storage.

- PubMed. (n.d.). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines.

- PubMed Central. (n.d.).

- (n.d.).

- San Diego State University. (n.d.). 11B NMR Chemical Shifts.

- ResearchGate. (n.d.). (a) Mass spectrum and (b)

- PubMed Central. (n.d.). Synthesis and Spectroscopic Characterization of Fluorescent Boron Dipyrromethene-Derived Hydrazones.

- ResearchGate. (n.d.). ¹H-NMR spectra of a borazine, b B-PMS, c PMS.

- ResearchGate. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

- Labsolu. (n.d.). 2,4,6-Triphenylborazine.

- (n.d.).

- Chemsrc. (2025, August 27).

- NIST WebBook. (n.d.). 1,3,5-Triazine, 2,4,6-triphenyl-.

- Santa Cruz Biotechnology. (n.d.). 2,4,6-Triphenylborazine.

- SpectraBase. (n.d.). Triphenylborane.

- Chemistry LibreTexts. (2022, July 3). 6.

- PubMed Central. (n.d.). Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties.

- PubMed Central. (2026, January 2). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine.

Sources

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. labsolu.ca [labsolu.ca]

- 4. Efficient access to hexaaryl-substituted borazines in batch and continuous-flow - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00830H [pubs.rsc.org]

- 5. The reaction of primary amines with boron halides. Part II. Arylamines. The effect of ortho-substitution: formation of di-B-halogenoborazoles - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. whitman.edu [whitman.edu]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Dihydroxylated 2,4,6-triphenyl pyridines: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gelest.com [gelest.com]

- 13. chemos.de [chemos.de]

An In-depth Technical Guide to 2,4,6-Triphenylborazine

Abstract: This technical guide provides a comprehensive overview of 2,4,6-Triphenylborazine, a significant derivative of borazine, often termed "inorganic benzene." We delve into its precise IUPAC nomenclature, structural characteristics, and isoelectronic relationship with benzene. A detailed, field-tested protocol for its synthesis is presented, emphasizing the causal factors behind key experimental steps to ensure reproducibility and high yield. The guide further tabulates the compound's critical physicochemical properties and discusses its characterization through modern analytical techniques. Finally, we explore its current and prospective applications, particularly in materials science as a precursor to advanced ceramics like boron nitride and its emerging potential in the realm of drug discovery and development. This document is intended for researchers, chemists, and professionals in materials and pharmaceutical sciences seeking a deep, practical understanding of this versatile molecule.

Introduction: The Significance of Borazine and Its Derivatives

Borazine (B₃H₆N₃) is a fascinating inorganic, cyclic compound that is both isoelectronic and isostructural with benzene.[1] This structural analogy has earned it the moniker "inorganic benzene."[1] The borazine ring consists of three alternating boron and nitrogen atoms, each substituted with a hydrogen atom.[1] Unlike the nonpolar carbon-carbon bonds in benzene, the boron-nitrogen bonds in borazine are polar due to the difference in electronegativity between boron and nitrogen, which imparts distinct chemical properties.[2]

This inherent polarity and the ability to substitute the hydrogen atoms on both boron and nitrogen open up a vast chemical space for creating derivatives with tailored properties. These derivatives are not mere curiosities; they are foundational components for advanced materials, including heat-resistant polymers, ceramic precursors, and novel optoelectronic materials.[3][4] Among these, 2,4,6-Triphenylborazine stands out due to the significant steric and electronic influence of its phenyl substituents.

IUPAC Nomenclature and Molecular Structure

The correct nomenclature is crucial for unambiguous scientific communication. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound commonly known as 2,4,6-Triphenylborazine is 2,4,6-triphenyl-1,3,5,2,4,6-triazatriborinane .[5] The structure features a central six-membered ring of alternating boron and nitrogen atoms, with a phenyl group attached to each boron atom.

dot graph "2_4_6_Triphenylborazine_Structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Central ring nodes B1 [label="B", pos="0,1.732!"]; N1 [label="N", pos="1.5,0.866!"]; B2 [label="B", pos="1.5,-0.866!"]; N2 [label="N", pos="0,-1.732!"]; B3 [label="B", pos="-1.5,-0.866!"]; N3 [label="N", pos="-1.5,0.866!"];

// Phenyl group nodes Ph1 [label="C₆H₅", pos="0,3!"]; Ph2 [label="C₆H₅", pos="2.6,-1.5!"]; Ph3 [label="C₆H₅", pos="-2.6,-1.5!"];

// Hydrogen nodes H1 [label="H", pos="2.4, 1.3!"]; H2 [label="H", pos="-2.4, 1.3!"]; H3 [label="H", pos="0, -2.8!"];

// Edges for the ring B1 -- N1 -- B2 -- N2 -- B3 -- N3 -- B1;

// Edges for substituents B1 -- Ph1; B2 -- Ph2; B3 -- Ph3; N1 -- H1; N2 -- H3; N3 -- H2; } caption { label="Structure of 2,4,6-Triphenylborazine"; fontsize=12; fontcolor="#5F6368"; } }

Caption: Chemical structure of 2,4,6-triphenyl-1,3,5,2,4,6-triazatriborinane.

The B-N bond lengths in the borazine ring are typically equivalent, suggesting some degree of electron delocalization, though it is considered less aromatic than benzene due to the bond polarity.[1] The phenyl groups attached to the boron atoms significantly influence the molecule's solubility, reactivity, and thermal stability.

Synthesis of 2,4,6-Triphenylborazine: A Validated Protocol

The synthesis of substituted borazines is a well-established field. 2,4,6-Triphenylborazine is commonly synthesized via the reaction of an amine with a boron halide. The following protocol details a reliable method starting from aniline and boron trichloride, which first forms an intermediate, B,B',B''-trichloro-N,N',N''-triphenylborazine, followed by reduction.

Experimental Protocol

Materials:

-

Aniline (C₆H₅NH₂)

-

Boron trichloride (BCl₃), typically a 1M solution in a non-coordinating solvent like heptane or dichloromethane

-

Sodium borohydride (NaBH₄)

-

Anhydrous, inert solvent (e.g., Diethylene glycol dimethyl ether - "diglyme")

-

Anhydrous toluene

-

Hydrochloric acid (HCl), dilute solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

Step-by-Step Procedure:

-

Intermediate Formation:

-

In a three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve aniline (3 equivalents) in anhydrous toluene.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add boron trichloride (1 equivalent) dropwise via the dropping funnel with vigorous stirring. The reaction is exothermic and produces HCl gas, which should be vented through a scrubber.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to drive the reaction to completion, forming B,B',B''-trichloro-N,N',N''-triphenylborazine.

-

-

Reduction to 2,4,6-Triphenylborazine:

-

Cool the reaction mixture to room temperature. The trichloro-intermediate may precipitate.

-

The solvent is typically exchanged for a higher-boiling, inert solvent like diglyme.

-

Add sodium borohydride (NaBH₄) (at least 3 equivalents) portion-wise to the stirred suspension. This step is crucial as it reduces the B-Cl bonds to B-H bonds.[6]

-

Heat the mixture gently (e.g., 70-80 °C) for 2-4 hours until the reaction is complete (monitored by TLC or disappearance of starting material).

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Very cautiously quench the reaction by slowly adding a dilute HCl solution to neutralize excess NaBH₄ and hydrolyze borate esters.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-